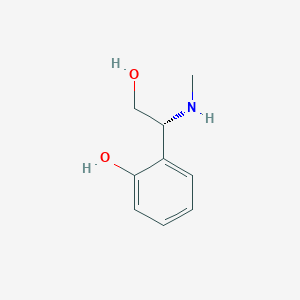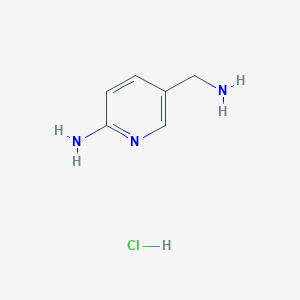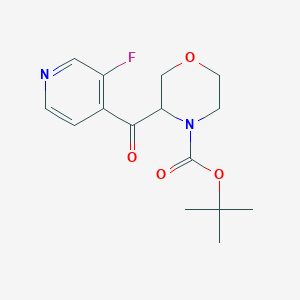
(R)-2-(2-Hydroxy-1-(methylamino)ethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol is a chiral compound with significant biological activity. It is commonly known for its role in various pharmacological applications, particularly in the treatment of respiratory conditions. The compound is characterized by its phenolic structure, which contributes to its reactivity and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenolic precursor.
Hydroxylation: Introduction of a hydroxyl group at the ortho position relative to the phenol group.
Amination: The hydroxylated intermediate undergoes a reaction with methylamine to introduce the methylamino group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol often employs large-scale batch reactors. The process includes:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation steps.
Continuous Flow Systems: To enhance efficiency and yield, continuous flow systems are sometimes used.
Purification: The final product is purified using crystallization or chromatography techniques to ensure high enantiomeric purity.
化学反応の分析
Types of Reactions
®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
科学的研究の応用
®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular signaling pathways and as a potential therapeutic agent.
Medicine: Investigated for its efficacy in treating respiratory conditions, such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of ®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol involves:
Molecular Targets: The compound primarily targets adrenergic receptors in the respiratory system.
Pathways Involved: It activates the beta-adrenergic receptor pathway, leading to bronchodilation and improved airflow in the lungs.
Biological Effects: The activation of these receptors results in the relaxation of smooth muscle cells in the airways, reducing symptoms of respiratory distress.
類似化合物との比較
Similar Compounds
(S)-2-(2-Hydroxy-1-(methylamino)ethyl)phenol: The enantiomer of the compound with different pharmacological properties.
2-(2-Hydroxy-1-(methylamino)ethyl)phenol: The racemic mixture containing both ® and (S) enantiomers.
2-(2-Hydroxyethyl)phenol: A structurally similar compound lacking the methylamino group.
Uniqueness
®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol is unique due to its specific chiral configuration, which imparts distinct biological activity and therapeutic potential. Its ability to selectively target adrenergic receptors makes it a valuable compound in respiratory medicine.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
2-[(1R)-2-hydroxy-1-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10-8(6-11)7-4-2-3-5-9(7)12/h2-5,8,10-12H,6H2,1H3/t8-/m0/s1 |
InChIキー |
FAOMIHBIHGKUKL-QMMMGPOBSA-N |
異性体SMILES |
CN[C@@H](CO)C1=CC=CC=C1O |
正規SMILES |
CNC(CO)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)


![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)








![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)

